molecular formula C10H15Cl2N3 B11865886 (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride

(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B11865886
M. Wt: 248.15 g/mol
InChI Key: QCWTUDCRMSVQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent methylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

(5,7-dimethylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H13N3.2ClH/c1-7-3-8(2)13-6-9(5-11)12-10(13)4-7;;/h3-4,6H,5,11H2,1-2H3;2*1H

InChI Key

QCWTUDCRMSVQKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C(=C1)C)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.